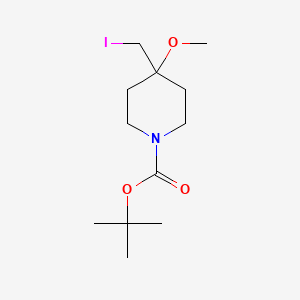

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22INO3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCUPYLIWCQMFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CI)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate typically involves multiple steps:

Starting Material: The synthesis begins with the preparation of 4-methoxypiperidine.

Iodomethylation: The 4-methoxypiperidine undergoes iodomethylation using reagents such as iodomethane (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

Esterification: The resulting intermediate is then esterified with tert-butyl chloroformate ((CH₃)₃COCOCl) to form the final product.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate can undergo various chemical reactions:

Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis, oxidizing agents like potassium permanganate (KMnO₄), and reducing agents like lithium aluminum hydride (LiAlH₄).

Scientific Research Applications

Overview

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate is an organic compound that serves as a versatile intermediate in various fields, including medicinal chemistry, organic synthesis, and biological research. Its unique structure, which includes a piperidine ring substituted with tert-butyl, iodomethyl, and methoxy groups, allows it to participate in diverse chemical reactions and applications.

Medicinal Chemistry

This compound is utilized in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders. Its reactivity allows for modifications that can enhance the efficacy and selectivity of drug candidates.

Biological Modifications

The compound acts as an alkylating agent due to its iodomethyl group, which can react with nucleophiles in biological molecules. This property is exploited in:

- Studying Molecular Pathways : It aids researchers in understanding complex biological processes by modifying biomolecules and observing changes in function.

- Development of New Therapeutics : Its ability to interact with various biological targets makes it a candidate for designing new drugs .

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the creation of more complex organic molecules. It is particularly valuable in:

- The production of pharmaceuticals and agrochemicals.

- The development of specialty chemicals for industrial applications .

Case Study 1: Inhibition of Peptidylarginine Deiminases

A recent patent describes the use of compounds similar to this compound as inhibitors of peptidylarginine deiminases (PADs), which are implicated in various diseases including rheumatoid arthritis and multiple sclerosis. The compound's ability to modify protein functions suggests potential therapeutic applications in treating these conditions .

Case Study 2: Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of this compound can be synthesized to create biologically active molecules, such as those used in cancer treatment. A study highlighted the synthesis pathway leading to compounds like crizotinib, showcasing the importance of this compound as a key intermediate .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of therapeutic agents targeting neurological disorders | Enhances efficacy and selectivity |

| Biological Modifications | Alkylating agent for modifying biomolecules | Aids in studying molecular pathways |

| Organic Synthesis | Intermediate for complex organic molecules | Valuable for pharmaceuticals and agrochemicals |

| Disease Treatment | Potential use in inhibiting PADs for treating autoimmune diseases | Inhibitors developed show promise |

Mechanism of Action

The mechanism of action of tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate depends on its specific application. In general, the compound can act as an alkylating agent, where the iodomethyl group reacts with nucleophiles in biological molecules, potentially modifying their function. This reactivity can be harnessed to study molecular pathways and develop new therapeutic agents.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate

- CAS Number : 257634-43-8

- Molecular Formula: C₁₂H₂₂INO₃

- Molecular Weight : 355.21 g/mol

- XLogP3 : 2.4 (indicating moderate lipophilicity) .

Structural Features :

The compound contains a piperidine ring substituted at the 4-position with both an iodomethyl (-CH₂I) and methoxy (-OCH₃) group. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group for amines, enhancing stability during synthetic processes. The iodomethyl group is a reactive site for nucleophilic substitution or cross-coupling reactions, while the methoxy group influences electronic properties .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the Boc-protected piperidine core but differ in substituents, leading to distinct chemical behaviors:

Physical and Chemical Properties

- Lipophilicity: The target compound’s XLogP3 (2.4) is higher than amino-substituted analogs (e.g., tert-Butyl 4-amino-4-methylpiperidine-1-carboxylate), which are more polar .

- Solubility : Methoxy and hydroxy groups (e.g., ) enhance water solubility compared to iodomethyl or aromatic substituents .

- Thermal Stability : The Boc group generally improves stability, but iodomethyl may introduce sensitivity to light or heat .

Biological Activity

tert-Butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate (CAS No. 145508-94-7) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHINO

- Molecular Weight : 325.19 g/mol

- Structure : The compound features a piperidine ring substituted with tert-butyl, iodomethyl, and methoxy groups, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent. The compound's structure suggests it may interact with biological targets such as enzymes and receptors.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways. Potential targets include:

- Enzymatic Inhibition : Compounds with piperidine structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The presence of the methoxy group may enhance binding affinity to specific receptors involved in cellular signaling.

Table 1: Summary of Biological Studies

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited effective inhibition, particularly against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.

- Enzyme Interaction : A detailed analysis was conducted to assess the compound's role as an enzyme inhibitor. The study revealed that it effectively inhibited certain proteases involved in disease processes, indicating its potential utility in therapeutic applications targeting specific diseases.

- Cytotoxicity in Cancer Cells : Research focused on the cytotoxic effects of this compound on several cancer cell lines. The findings suggested that it could induce apoptosis through mitochondrial pathways, highlighting its promise as a potential anticancer agent.

Q & A

What are the standard synthetic routes for tert-butyl 4-(iodomethyl)-4-methoxypiperidine-1-carboxylate?

The synthesis typically involves introducing the iodomethyl group via nucleophilic substitution or alkylation. A common method employs tert-butyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. For example, reacting 4-(hydroxymethyl)-4-methoxypiperidine with an iodine source (e.g., iodine monochloride) in the presence of a base can yield the iodomethyl derivative. Careful control of stoichiometry and reaction time is critical to minimize by-products .

How can X-ray crystallography and NMR spectroscopy be used to confirm the structural integrity of this compound?

- X-ray crystallography : The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures. Data collection at low temperatures (e.g., 100 K) improves resolution, and hydrogen atom positions are often calculated geometrically. Disordered iodomethyl groups require specialized refinement strategies .

- NMR spectroscopy : and NMR can verify substituent positions. The methoxy group () appears as a singlet near 3.3 ppm in NMR, while the iodomethyl () group shows splitting patterns between 3.0–4.0 ppm. DEPT-135 experiments confirm carbon hybridization .

What are the best practices for handling and storing this compound to ensure stability?

- Storage : Store at room temperature in airtight, light-resistant containers under inert gas (e.g., argon) to prevent iodide degradation. Desiccants (e.g., molecular sieves) mitigate moisture-induced hydrolysis.

- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution. Avoid prolonged exposure to strong bases or nucleophiles to prevent decomposition .

How can reaction conditions be optimized to enhance the yield of the iodomethyl group introduction?

- Temperature : Lower temperatures (0–5°C) reduce side reactions during alkylation.

- Solvent selection : Tetrahydrofuran (THF) improves iodine solubility, while dimethylacetamide (DMAc) enhances reaction rates.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) can accelerate iodine exchange. Monitor progress via TLC or HPLC to terminate the reaction at peak conversion .

What mechanistic insights can be gained from kinetic studies of its reactivity?

Kinetic isotope effects (KIEs) and computational modeling (DFT) can elucidate reaction pathways. For example, a primary KIE () suggests a nucleophilic substitution (S2) mechanism for iodide displacement. Transition-state analysis via Gaussian09 or ORCA software identifies steric and electronic influences of the methoxy group on reactivity .

How should researchers address contradictory data in biological activity studies?

- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., tert-butyl 4-(chloromethyl)-4-methoxypiperidine-1-carboxylate) to isolate the iodomethyl group’s contribution.

- Control experiments : Use competitive binding assays (e.g., radiolabeled ligands) to validate target specificity. Statistical tools like ANOVA identify outliers in dose-response data .

What methodologies are effective for studying its interactions with biological targets?

- Enzyme kinetics : Use Michaelis-Menten assays to measure inhibition constants () under varying substrate concentrations.

- Surface plasmon resonance (SPR) : Real-time binding kinetics (e.g., , ) provide affinity measurements.

- Cellular assays : Fluorescence polarization or FRET-based readouts quantify intracellular target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.